molecular formula C16H12Cl2N2O B12027391 (3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-YL)methanol CAS No. 618444-45-4

(3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-YL)methanol

Cat. No.: B12027391
CAS No.: 618444-45-4
M. Wt: 319.2 g/mol
InChI Key: VBLNIBGMKUEXDH-UHFFFAOYSA-N
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Description

(3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-YL)methanol is a chemical compound with the molecular formula C17H14Cl2N2O. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-YL)methanol typically involves the reaction of 2,4-dichlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reduction of the carbonyl group to form the methanol derivative .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-YL)methanol can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-YL)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-YL)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The dichlorophenyl group may contribute to its binding affinity to certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-YL)methanol is unique due to the presence of both dichlorophenyl and phenyl groups attached to the pyrazole ring. This structural feature may contribute to its distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

618444-45-4

Molecular Formula

C16H12Cl2N2O

Molecular Weight

319.2 g/mol

IUPAC Name

[3-(2,4-dichlorophenyl)-1-phenylpyrazol-4-yl]methanol

InChI

InChI=1S/C16H12Cl2N2O/c17-12-6-7-14(15(18)8-12)16-11(10-21)9-20(19-16)13-4-2-1-3-5-13/h1-9,21H,10H2

InChI Key

VBLNIBGMKUEXDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=C(C=C(C=C3)Cl)Cl)CO

Origin of Product

United States

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